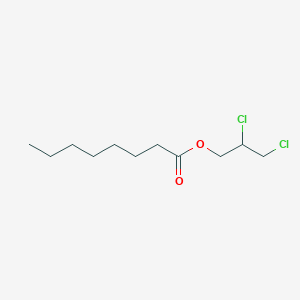
2,3-Dichloropropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropropyl octanoate is an organic compound with the molecular formula C11H20Cl2O2 It is an ester formed from the reaction between 2,3-dichloropropanol and octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloropropyl octanoate typically involves the esterification reaction between 2,3-dichloropropanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:
2,3-Dichloropropanol+Octanoic AcidH2SO42,3-Dichloropropyl Octanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-dichloropropanol and octanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as hydroxide ions, appropriate solvents.
Major Products Formed:
Hydrolysis: 2,3-Dichloropropanol and octanoic acid.
Reduction: 2,3-Dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloropropyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying esterification reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of esters on biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dichloropropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester bond in the compound can be hydrolyzed by esterases, releasing 2,3-dichloropropanol and octanoic acid, which may exert their effects through different biochemical pathways. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Comparison with Similar Compounds
2,3-Dichloropropyl acetate: Similar ester structure but with a shorter acyl chain.
2,3-Dichloropropyl butyrate: Another ester with a different acyl chain length.
2,3-Dichloropropyl hexanoate: Similar compound with a medium-length acyl chain.
Uniqueness: 2,3-Dichloropropyl octanoate is unique due to its specific acyl chain length, which influences its physical and chemical properties. The presence of two chlorine atoms in the propyl group also imparts distinct reactivity compared to other esters. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88606-74-0 |
|---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
2,3-dichloropropyl octanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10H,2-9H2,1H3 |
InChI Key |
VWAHGSDENHZHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


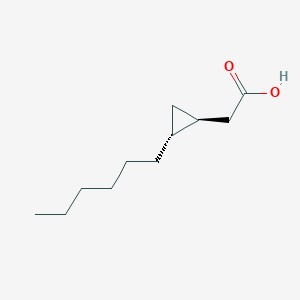
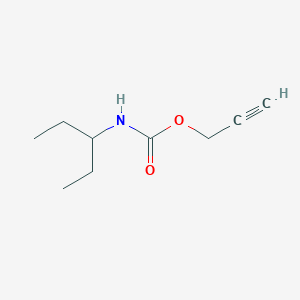
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
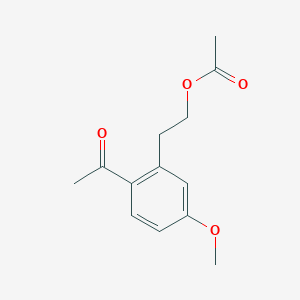
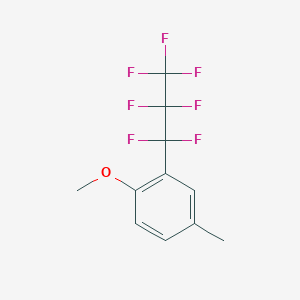
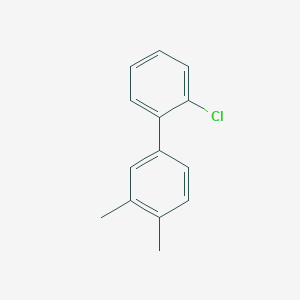
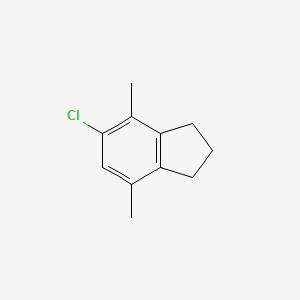
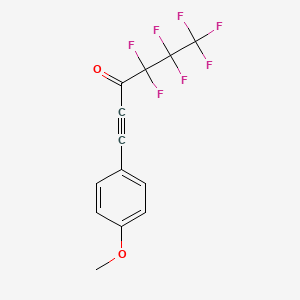
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
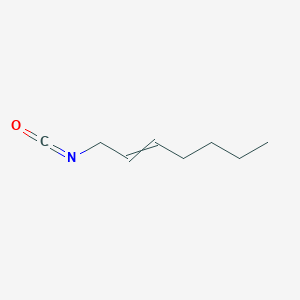

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
